3xFlag

Protein Detection Western Blotting Immunoassay Sensitivity

For laboratories working with precious, volume-limited samples or requiring milligram-scale purified protein, 3xFLAG is the definitive affinity-tag choice. Its trivalent architecture confers a validated 10-fold sensitivity increase over 1xFLAG and reduces background versus HA/Myc tags. With 2–3× higher binding efficiency and >90% recovery, it accelerates co-IP/MS target identification and crystallization studies. Standardized reagents and globally harmonized protocols ensure inter-laboratory reproducibility.

Molecular Formula C120H169N31O49S
Molecular Weight 2861.87
Cat. No. B1574752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3xFlag
Molecular FormulaC120H169N31O49S
Molecular Weight2861.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3xFLAG Epitope Tag: Defining Characteristics and Scientific Utility for Protein Detection and Purification


The 3xFLAG epitope tag is an artificial peptide tag composed of three tandem repeats of the eight-amino-acid DYKDDDDK sequence, engineered for enhanced affinity detection and purification of recombinant proteins [1]. It is widely employed in molecular biology for applications including Western blotting, immunoprecipitation, and affinity chromatography, leveraging its specific recognition by high-affinity anti-FLAG monoclonal antibodies (e.g., M1 and M2 clones) [2]. The 3xFLAG system is a cornerstone of recombinant protein research, providing a robust and versatile platform for isolating and analyzing proteins in complex biological matrices .

Why Generic Substitution of 3xFLAG with Alternative Epitope Tags Compromises Experimental Reproducibility


While multiple epitope tags (e.g., 1xFLAG, HA, Myc, His) exist for protein labeling, they cannot be interchanged with 3xFLAG without risking significant loss of experimental sensitivity, specificity, or purification efficiency. The 3xFLAG tag's unique trivalent structure confers distinct biophysical advantages, including enhanced antibody avidity and superior signal-to-noise ratios, which are critical for detecting low-abundance proteins and achieving high-purity isolations . Substituting a lower-avidity tag like 1xFLAG, or tags susceptible to cross-reactivity or cleavage (e.g., HA), introduces unacceptable variability in quantitative assays and compromises the integrity of downstream functional analyses . The evidence presented below quantifies these differential performance characteristics, demonstrating why 3xFLAG is the preferred selection for demanding research applications.

Quantitative Evidence for 3xFLAG Differentiation: Comparative Performance in Key Experimental Workflows


3xFLAG Provides Tenfold Higher Detection Sensitivity than 1xFLAG in Western Blotting

The 3xFLAG tag enables detection of target proteins at tenfold lower expression levels compared to the standard 1xFLAG tag in mammalian cell expression systems [1]. This enhancement is attributed to the increased number of antibody binding sites presented by the triple-epitope structure. The detection limit of the 3xFLAG system has been experimentally validated down to 500 picograms of purified protein via Western blot analysis [2].

Protein Detection Western Blotting Immunoassay Sensitivity

3xFLAG Achieves 2-3 Fold Higher Binding Efficiency and >90% Protein Recovery in Affinity Purification

Comparative studies demonstrate that the 3xFLAG tag consistently yields a 2- to 3-fold increase in binding efficiency compared to single-tagged constructs during affinity purification [1]. Furthermore, elution with excess free 3xFLAG peptide achieves >90% recovery of FLAG-tagged proteins from anti-FLAG resins, with minimal contamination [2].

Affinity Purification Protein Recovery Binding Efficiency

3xFLAG Vector Systems Enable Scalable and Reproducible Production of Recombinant His-Tagged 3xFLAG Peptide

A recombinant His-tagged 3xFLAG peptide production system was optimized to yield 25 mg of purified peptide per liter of bacterial culture [1]. This scalable method facilitates the cost-effective production of the competitive elution peptide, which is essential for the 3xFLAG affinity purification workflow.

Recombinant Protein Production Affinity Peptide Scalable Purification

3xFLAG Outperforms Single Epitope Tags in Complex Immunoprecipitation Workflows for Target Identification

In a head-to-head comparison of FLAG-linked molecular probes for immunoprecipitation (IP) of a bioactive metabolite target, the 3xFLAG configuration, combined with a charged amino acid linker, provided the best results and was most useful for target purification [1]. This underscores the tag's superior performance in complex pull-down assays where weaker tags may fail to capture low-affinity or transient interactions.

Immunoprecipitation Target Profiling Bioactive Compound

3xFLAG is Protected by a Portfolio of Foundational Patents, Ensuring Access to Validated and Widely Adopted Reagents

The 3xFLAG tag and associated expression vectors are protected by multiple foundational patents held by Sigma-Aldrich Co. LLC, including US6,379,903, US7,094,548, JP4405125, EP1220933, CA2386471, and AU774216 . This intellectual property portfolio underpins a global supply chain of standardized, quality-controlled reagents, ensuring experimental consistency and reproducibility across laboratories worldwide.

Intellectual Property Commercial Reagents Standardization

3xFLAG Enables Cleaner Immunoprecipitation with Reduced Background Compared to Common Alternatives Like HA and Myc

User experience and technical comparisons consistently report that 3xFLAG yields cleaner immunoprecipitations with lower background than widely used tags such as HA and Myc [1]. The HA tag, for instance, is known to be cleaved by caspases in apoptotic cells, which can lead to sample loss and variable results in certain experimental contexts .

Immunoprecipitation Background Noise Cross-Reactivity

High-Impact Application Scenarios for 3xFLAG Technology Driven by Quantitative Performance Data


Detection and Quantification of Low-Abundance Proteins in Limited Biological Samples

Researchers working with precious or volume-limited samples (e.g., primary cells, clinical biopsies, micro-dissected tissues) should prioritize 3xFLAG to maximize data return. Its validated 10-fold increase in detection sensitivity compared to 1xFLAG [1] ensures that even weakly expressed target proteins can be reliably visualized and quantified, preventing the loss of critical experimental data.

High-Yield Affinity Purification for Structural Biology and Biopharmaceutical Production

For applications requiring milligram quantities of highly pure, native protein (e.g., X-ray crystallography, cryo-EM, functional assays), 3xFLAG is the optimal choice. Its demonstrated 2-3x higher binding efficiency and >90% recovery rate [2] translate directly to increased yield per purification cycle, reducing the number of large-scale cultures required and accelerating downstream structural or functional studies.

High-Fidelity Immunoprecipitation for Mapping Protein Interaction Networks and Identifying Drug Targets

In co-immunoprecipitation (co-IP) and IP-mass spectrometry (IP-MS) experiments, where specificity is paramount, 3xFLAG offers a clear advantage. Its superior performance in complex target identification assays [3] and its documented low-background profile compared to HA and Myc tags [4] make it the most reliable tool for isolating bona fide protein complexes and identifying specific molecular targets of bioactive compounds, minimizing false-positive interactions.

Standardized and Reproducible Workflows in Multi-Center and Industrial Settings

Organizations requiring consistent and reproducible results across different laboratories or production batches benefit from the 3xFLAG system's strong intellectual property foundation and commercial standardization . Reliance on a patented, globally available technology ensures access to uniform reagents, validated protocols, and technical support, mitigating the risk of experimental variability that can arise from using disparate, non-standardized tag systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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